![molecular formula C21H25FN6O2 B2494094 Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate CAS No. 2380069-19-0](/img/structure/B2494094.png)
Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. It might involve reactions such as nucleophilic substitution, ring closure, or esterification .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. Attached to this is a triazolopyridazine ring, another nitrogen-containing heterocycle. The presence of these rings may impart significant aromatic character to the molecule. The fluorophenyl group is a common motif in medicinal chemistry, often used to increase the lipophilicity and thus the cell permeability of a compound .Chemical Reactions Analysis
The reactivity of this compound would be expected to be quite high, given the presence of multiple nitrogen atoms and the fluorine atom, all of which are electronegative and can act as points of reactivity. It might undergo reactions such as electrophilic aromatic substitution on the phenyl ring, or nucleophilic substitution at the ester .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the fluorine atom might increase its lipophilicity, while the presence of the ester could make it susceptible to hydrolysis .Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the target it’s designed to interact with. The fluorophenyl group is a common feature in many drugs and can interact with a variety of biological targets .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, then future work might involve testing its efficacy and safety in preclinical and clinical trials. If it’s a new material, then research might focus on exploring its physical properties and potential applications .
properties
IUPAC Name |
tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-21(2,3)30-20(29)27-11-5-10-26(12-13-27)18-9-8-17-23-24-19(28(17)25-18)15-6-4-7-16(22)14-15/h4,6-9,14H,5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQOOSZURDNKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate |
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